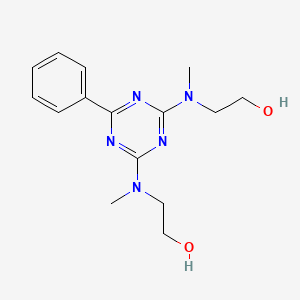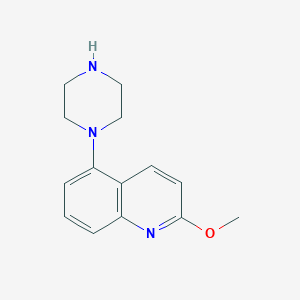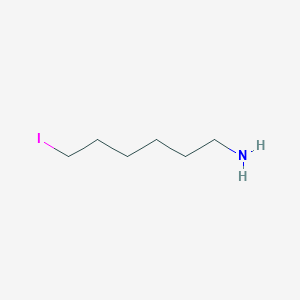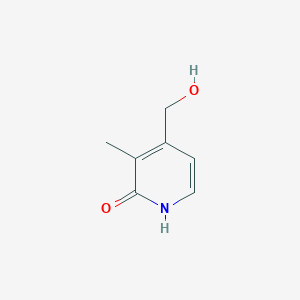
4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with a hydroxymethyl group at the 4-position and a methyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the acylation of an unprotected 3-hydroxymethyl-5-methyl isoxazole followed by reductive N–O bond cleavage of the functionalized isoxazole derivative . This approach allows for the selective formation of the pyridone ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 4-formyl-3-methylpyridin-2(1H)-one, while reduction can produce this compound derivatives with different functional groups.
Applications De Recherche Scientifique
4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars, known for its applications in the food industry and as a carbon-neutral feedstock.
Dahuricalol: A compound isolated from Angelica dahurica with a chromone skeleton, used in traditional Chinese medicine.
Uniqueness
4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5-6(4-9)2-3-8-7(5)10/h2-3,9H,4H2,1H3,(H,8,10) |
Clé InChI |
ILAFDEBXXQYUOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CNC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propen-1-amine,N-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13136150.png)
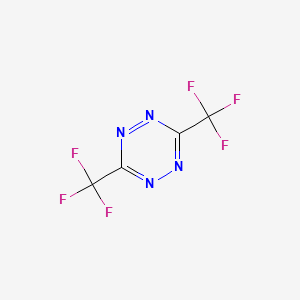

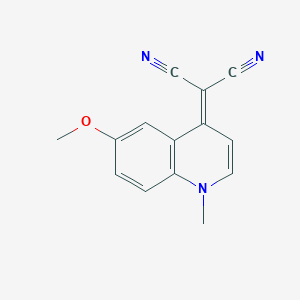
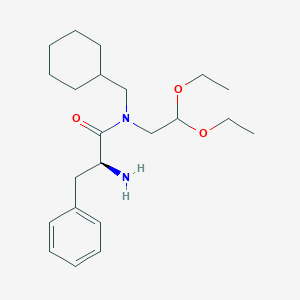
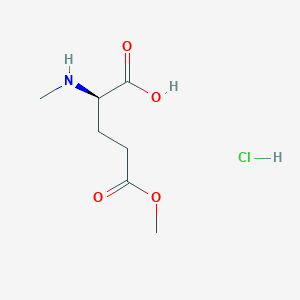
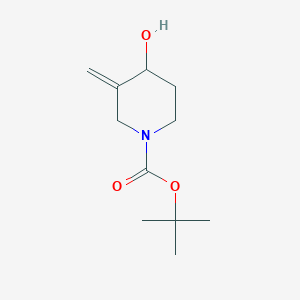
![6-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13136195.png)
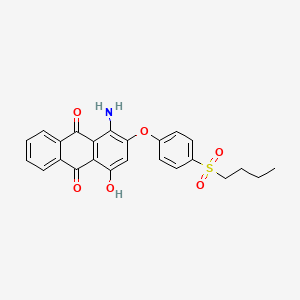
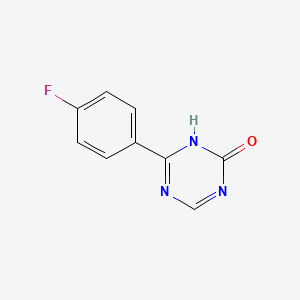
![[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-](/img/structure/B13136218.png)
